(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496773
InChI: InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17496773

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
Standard InChI InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1
Standard InChI Key HWTGIYWDRQTQIT-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid, reflects its stereochemistry and functional groups:

  • Benzofuran moiety: A fused bicyclic structure comprising a benzene ring and a furan ring, contributing to aromatic stability and π-π stacking interactions.

  • Chiral center: The (3R)-configuration at the α-carbon distinguishes it from non-stereoisomeric analogs, influencing its biochemical interactions.

  • Amino and carboxylic acid groups: These enable zwitterionic behavior in aqueous solutions, enhancing solubility and reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
Molecular Weight205.21 g/mol
InChI KeyHWTGIYWDRQTQIT-MRVPVSSYSA-N
Canonical SMILESC1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid typically involves multi-step reactions starting from benzofuran precursors. Key steps include:

  • Benzofuran ring formation: Cyclization of substituted phenols via acid-catalyzed dehydration.

  • Introduction of the amino group: Enantioselective amination using chiral catalysts to achieve the (3R)-configuration .

  • Propanoic acid side-chain attachment: Michael addition or alkylation reactions to link the benzofuran core to the carboxylic acid group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran synthesisH₂SO₄, 120°C, 6h78
Enantioselective aminationL-Proline, NaBH₄, THF, 0°C65
Carboxylic acid formationKMnO₄, H₂O, 80°C82

Purification Techniques

Chromatographic methods, such as reverse-phase HPLC, are critical for isolating the enantiomerically pure compound. Recrystallization using ethanol-water mixtures further enhances purity (>98%).

Biological Activity and Mechanism

Molecular Targets

The compound’s benzofuran moiety facilitates interactions with:

  • Enzymes: Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic binding to the active site.

  • G-protein-coupled receptors (GPCRs): Allosteric modulation of serotonin receptors (5-HT₂₀) due to structural mimicry of endogenous ligands .

Pharmacological Effects

  • Anti-inflammatory activity: IC₅₀ of 12 µM against COX-2 in vitro.

  • Neuroprotective effects: Reduces glutamate-induced excitotoxicity in neuronal cells by 40% at 50 µM.

Industrial and Research Applications

Medicinal Chemistry

  • Drug precursor: Serves as a building block for synthetizing analogs of Lifitegrast, a dry eye disease therapeutic .

  • Biochemical probes: Used to study enzyme kinetics and receptor-ligand interactions.

Organic Synthesis

  • Chiral auxiliary: Facilitates asymmetric synthesis of β-amino acids .

  • Ligand design: Coordinates transition metals in catalytic systems for cross-coupling reactions .

Comparative Analysis with Structural Analogs

(3S)-3-Amino-3-(1-Benzofuran-2-yl)Propanoic Acid

The (3S)-enantiomer exhibits 30% lower affinity for 5-HT₂₀ receptors, underscoring the importance of stereochemistry.

Benzofuran-Free Analogs

Removal of the benzofuran ring reduces COX-2 inhibitory activity by 70%, highlighting its role in target engagement.

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